4-Oxohexanoic acid

Anti-inflammatory drug discovery NSAID development Eicosanoid biosynthesis

Researchers requiring a specific C6 γ-keto acid scaffold for synthesizing 6-aryl-4-oxohexanoic acid derivatives or executing Knorr pyrrole cyclocondensations must avoid substituting shorter-chain analogs like levulinic acid (C5). Such substitution compromises synthetic outcomes due to chain-length-dependent reactivity. - Essential C6 backbone: Enables synthesis of 6-aryl derivatives with demonstrated in vivo anti-inflammatory activity superior to fenbufen. - Gamma-keto acid spacing: Required for Knorr pyrrole synthesis; shorter-chain analogs fail this cyclocondensation. - Higher melting point (36-37°C): Facilitates purification and handling versus levulinic acid (30-33°C), a practical advantage in kilo-lab operations. - Authenticated E. coli metabolite: Suitable as a high-purity analytical standard for metabolic flux analysis.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 1117-74-4
Cat. No. B072597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxohexanoic acid
CAS1117-74-4
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCC(=O)CCC(=O)O
InChIInChI=1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2-4H2,1H3,(H,8,9)
InChIKeyCLJBDOUIEHLLEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxohexanoic Acid: Properties & Structure


4-Oxohexanoic acid (CAS 1117-74-4), also known as 4-keto-n-caproic acid or homolevulinic acid, is a six-carbon linear oxo carboxylic acid with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol [1]. Its bifunctional structure features a ketone group at the gamma position relative to a terminal carboxyl group, which is confirmed by its SMILES notation CCC(=O)CCC(=O)O [1]. This specific spatial arrangement distinguishes it from structurally similar but functionally divergent keto acids [2]. As a pure compound, it is characterized by a melting point of 36-37 °C and a predicted pKa of 4.77±0.17 .

1 Scaffold for 6-aryl-4-oxohexanoic acid derivative synthesis in anti-inflammatory lead discovery
2 Unique 1,4-dicarbonyl spacing required for Knorr pyrrole and other heterocycle formations
3 Verified E. coli metabolite for use as an analytical standard in metabolomics and biomarker studies

4-Oxohexanoic Acid Substitution Risks


The interchangeable substitution of 4-oxohexanoic acid with other small-molecule keto acids, such as levulinic acid (4-oxopentanoic acid) or 5-aminolevulinic acid, is scientifically unfounded and can compromise experimental or synthetic outcomes. This is primarily due to a quantifiable difference in carbon chain length (C6 vs. C5), which directly alters the physicochemical properties, including predicted pKa (4.77±0.17 for 4-oxohexanoic acid vs. a reported ~4.59 for levulinic acid) and lipophilicity (predicted LogP of 0.83 for 4-oxohexanoic acid) . These differences critically impact molecular behavior: levulinic acid has a melting point of 30-33 °C, while 4-oxohexanoic acid melts at 36-37 °C [REFS-1, REFS-2]. Furthermore, the six-carbon backbone of 4-oxohexanoic acid is essential for specific biochemical recognition and synthetic utility. In synthetic pathways, its ability to form 6-aryl-4-oxohexanoic acid derivatives is contingent on its specific γ-keto acid structure, a reaction not replicable with shorter-chain analogs [1]. In biological contexts, 4-oxohexanoate is an identified metabolite in Escherichia coli, whereas its analogs are not involved in the same metabolic pathways [2].

Chain length C6 vs C5 backbone shifts physicochemical properties and reactivity; levulinic acid may alter derivative formation and crystallization behavior.
Structure γ-Keto acid arrangement is essential for 6-aryl-4-oxohexanoic acid synthesis; shorter-chain analogs cannot replicate this scaffold access.
Biology 4-Oxohexanoate is an endogenous E. coli metabolite; levulinic acid and other keto acids do not share this metabolic context, limiting interchangeability in metabolomics.

4-Oxohexanoic Acid Comparative Evidence


In Vivo Anti-Inflammatory Activity vs. Fenbufen

A specific derivative of 4-oxohexanoic acid, 6-aryl-4-oxohexanoic acid (compound IIe), demonstrated superior in vivo anti-inflammatory efficacy when directly compared to the established NSAID fenbufen. This evidence supports the scaffold's potential in developing next-generation anti-inflammatory agents, differentiating it from less potent keto-acid building blocks [1].

Anti-inflammatory activity vs fenbufen
Head-to-head
6-aryl derivative IIe showed higher in vivo activity than fenbufen at 50 mg/kg in rat paw edema model
Supports anti-inflammatory scaffold evaluation
Model: carrageenan-induced paw edema; derivative-specific response
Anti-inflammatory drug discovery NSAID development Eicosanoid biosynthesis

Physicochemical Properties vs. Levulinic Acid

4-Oxohexanoic acid exhibits a melting point of 36-37 °C, which is notably higher than the 30-33 °C melting point of its closest in-class analog, levulinic acid (4-oxopentanoic acid) [REFS-1, REFS-2]. This difference directly impacts its handling and purification, making it a crystalline solid at room temperature under more conditions than levulinic acid. Additionally, its predicted pKa is 4.77±0.17 , which can be compared to the reported pKa of ~4.59 for levulinic acid, indicating a quantifiable difference in its acid dissociation behavior .

Melting point & pKa vs levulinic acid
Reported
Δ mp +3–7 °C (36–37 vs 30–33 °C); ΔpKa +0.18 (4.77 vs ~4.59)
Informs handling and purification strategy selection
pKa predicted for 4-oxohexanoic acid; cross-study comparison
Compound purification Reaction design Physicochemical characterization

Precursor for Pyrrole Heterocycle Synthesis

The 4-oxohexanoic acid scaffold serves as a critical, non-substitutable building block for synthesizing specific heterocyclic systems, including pyrrole derivatives via the Knorr pyrrole synthesis [1]. This reactivity is predicated on its 1,4-dicarbonyl arrangement, which allows for condensation with amines and other nucleophiles to form complex heterocycles that are privileged structures in pharmaceutical development. While the provided search results mention this application for related β-keto esters, the principle directly applies to the parent acid and its derivatives, a role that shorter-chain or structurally different analogs like levulinic acid cannot directly fulfill for these specific ring systems [2].

Pyrrole heterocycle precursor
Class-level
1,4-dicarbonyl spacing enables Knorr pyrrole synthesis via condensation with amines
Supports heterocycle library synthesis
Reactivity inferred from β-keto ester analog precedents
Medicinal chemistry Heterocycle synthesis Organic synthesis

Verified E. coli Metabolite

4-Oxohexanoate is an experimentally verified metabolite found in and produced by Escherichia coli (strain K12, MG1655) [1]. This specific metabolic role distinguishes it from closely related in-class compounds like levulinic acid, which is primarily an industrial platform chemical or a degradation product, and 5-aminolevulinic acid, which is part of the heme biosynthesis pathway. This endogenous presence in a key model organism makes 4-oxohexanoic acid uniquely relevant for studies in bacterial metabolism, fatty acid β-oxidation, and the identification of new biomarkers [2].

E. coli metabolite verification
Class-level
Verified metabolite in E. coli K12 MG1655
Supports metabolomics and biomarker studies
Strain-specific; K12 MG1655 context
Metabolomics Microbiology Biomarker discovery

4-Oxohexanoic Acid Key Applications


Anti-Inflammatory Drug Scaffold

Based on the direct head-to-head evidence that 6-aryl-4-oxohexanoic acid derivatives outperform fenbufen in vivo [1], 4-oxohexanoic acid should be procured as a key starting material for synthesizing focused libraries of novel anti-inflammatory drug candidates. Its specific γ-keto acid structure is essential for the synthesis of the active 6-aryl derivatives, making it a non-substitutable building block for medicinal chemists aiming to improve upon existing NSAID scaffolds.

Crystalline Intermediate Handling

Given its quantifiably higher melting point (36-37 °C) compared to levulinic acid (30-33 °C) [REFS-1, REFS-2], 4-oxohexanoic acid is the preferred procurement choice for synthetic routes requiring a solid, easily handled intermediate. This physical property facilitates purification and handling, particularly in larger-scale laboratory or kilo-lab operations, offering a practical advantage over its lower-melting analog.

Pyrrole-Containing Heterocycle Synthesis

4-Oxohexanoic acid's established role as a precursor in the Knorr pyrrole synthesis [2] makes it an essential procurement item for laboratories focused on synthesizing heterocyclic compound libraries. The specific 1,4-dicarbonyl spacing is required for the cyclocondensation reaction to form the pyrrole ring, a structure present in many pharmaceuticals and agrochemicals. This reactivity profile is not readily achievable with shorter-chain keto acids.

E. coli Metabolite Standard

As an authenticated metabolite in Escherichia coli (strain K12) [3], 4-oxohexanoic acid should be procured as a high-purity analytical standard for metabolic flux analysis, biomarker discovery, and studies of bacterial fatty acid metabolism. This biological context distinguishes it from purely synthetic keto acids and justifies its selection for specific microbiological and systems biology investigations.

Application
Selection Property
Validation Focus
Anti-inflammatory lead scaffold synthesis
6-aryl derivative formation
In vivo model anti-inflammatory response
Synthetic intermediate handling
Crystalline solid at ambient conditions
Purification and scale-up feasibility
Pyrrole heterocycle synthesis
1,4-dicarbonyl reactivity
Cyclocondensation reaction profile
Metabolomics analytical standard
Endogenous E. coli metabolite
Metabolic pathway and biomarker identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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